Nickel hydroxyacetate

Overview

Description

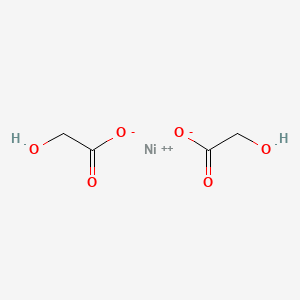

Nickel hydroxyacetate is a coordination compound with the chemical formula C₄H₆NiO₆. It is composed of nickel (II) ions coordinated to hydroxyacetate anions. This compound is known for its green color and is often used in various scientific and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Nickel hydroxyacetate is a compound that has been found to interact with a variety of targets in the body. It is known to interact with enzymes that require nickel as a cofactor . These enzymes, which are found in organisms across all kingdoms of life, catalyze a variety of remarkable chemical reactions .

Mode of Action

This compound has been shown to have high reactivity and an open structure, which allows it to interact with its targets in a unique way . When exposed to certain conditions, such as cold H2–Ar plasma, this compound undergoes a complex phase transformation . This transformation involves the simultaneous production of rhombohedral Ni3C and cubic NiCy, with the former disappearing in favor of the latter . This process is accompanied by a progressive carbon demixing from the cubic nanocrystals, leading to the formation of Ni@Cgr core–shell nanoparticles .

Biochemical Pathways

For example, nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . These enzymes contribute to the global elemental cycles .

Result of Action

The result of this compound’s action is the formation of Ni@Cgr core–shell nanoparticles . This is due to the compound’s high reactivity and the unique conditions under which it interacts with its targets . The role of the organic content of the hydroxide phase, mainly the intercalated acetate ions, is highlighted in this process, as they decompose to provide the carbon source for carbon implantation in the in situ formed metal nanoparticles .

Action Environment

The action of this compound can be influenced by various environmental factors. Nickel is a transition element extensively distributed in the environment, air, water, and soil . It may derive from natural sources and anthropogenic activity . Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste .

Biochemical Analysis

Biochemical Properties

Nickel hydroxyacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, nickel ions, which are a component of this compound, are known to be essential cofactors for several enzymes, including urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase . These interactions are crucial for the catalytic activities of these enzymes, facilitating various biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activities. For instance, nickel ions from this compound can bind to the active sites of enzymes, altering their conformation and catalytic properties . This binding can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent alterations in cellular functions, including sustained oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its beneficial biochemical properties. At high doses, this compound can induce toxic effects, including oxidative damage, inflammation, and genotoxicity . These adverse effects highlight the importance of dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nickel-dependent enzymes. For example, nickel ions from this compound are essential for the maturation and activity of urease, an enzyme involved in nitrogen metabolism . The interaction of this compound with these enzymes can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Nickel ions from this compound are transported across cell membranes by nickel transporters, such as the NiCoT family of transporters . Once inside the cell, this compound can be distributed to various cellular compartments, where it interacts with target biomolecules and exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Studies have shown that this compound can localize to the vacuoles and cytoplasm of cells, where it forms complexes with organic acids and other biomolecules . This subcellular localization is crucial for the regulation of this compound’s biochemical activity and its interactions with cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel hydroxyacetate can be synthesized through the reaction of nickel salts (such as nickel chloride or nickel nitrate) with hydroxyacetate in an aqueous solution. The reaction typically involves heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions: Nickel hydroxyacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can reduce the nickel ions in the compound.

Substitution: Substitution reactions can occur with other ligands replacing the hydroxyacetate anions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of nickel oxides or nickel hydroxides.

Reduction: Reduction can produce nickel nanoparticles or other reduced forms of nickel.

Substitution: Substitution reactions can result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Nickel hydroxyacetate has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: this compound is investigated for its use in medical imaging and drug delivery systems.

Industry: It is utilized in the production of pigments, coatings, and other industrial materials.

Comparison with Similar Compounds

Nickel hydroxide (Ni(OH)₂)

Nickel oxalate (NiC₂O₄)

Nickel carbonate (NiCO₃)

Nickel sulfate (NiSO₄)

Properties

IUPAC Name |

2-hydroxyacetate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O3.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHLXQFAHIYYDJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721985 | |

| Record name | Nickel(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41587-84-2 | |

| Record name | Nickel(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes nickel hydroxyacetate suitable for creating nanocomposites with metal nanoparticles?

A1: this compound belongs to a family of layered compounds, often referred to as layered double hydroxides (LDHs) or hydrotalcite-like compounds. These materials possess a layered structure with positively charged layers and exchangeable anions residing in the interlayer space. [] This unique structure allows for the intercalation of various guest species, including metal nanoparticles, between the layers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

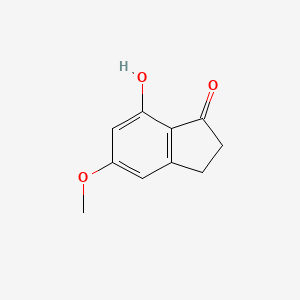

![6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)